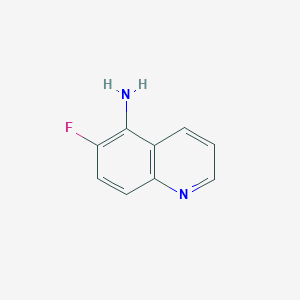

6-Fluoroquinolin-5-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-5-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the quinoline ring. This can be achieved by reacting 6-chloroquinoline with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoroquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: The amine group at the fifth position can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various acylated or sulfonylated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of 6-fluoroquinolin-5-amine is in the development of antimicrobial agents. Research has shown that compounds within the quinolone family exhibit potent activity against a range of bacterial pathogens. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound Name | Target Bacteria | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | E. coli | 0.25 | |

| 6-Fluoroquinoline | S. aureus | 0.30 | |

| This compound analog | P. aeruginosa | 0.40 |

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound and its derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves apoptosis induction and disruption of cellular signaling pathways .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several derivatives of this compound against pancreatic cancer cells (MIA PaCa-2). The findings indicated that modifications at specific positions on the quinoline ring significantly influenced potency, with some analogs achieving IC50 values below 1 µM .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes involved in critical biochemical pathways. For instance, it has shown promise as a histone deacetylase inhibitor, which is significant in cancer therapy as it can alter gene expression profiles associated with tumor growth .

Table 2: Enzyme Inhibition Studies

| Enzyme | Compound Name | IC50 (nM) | Reference |

|---|---|---|---|

| Histone Deacetylase | This compound | <100 | |

| DNA Gyrase | 6-Fluoroquinolone | <50 |

Industrial Applications

Beyond medicinal uses, this compound finds applications in material science and industrial chemistry. It is utilized as a precursor in synthesizing liquid crystals and dyes due to its unique electronic properties imparted by the fluorine atom. Additionally, it plays a role in developing agrochemicals aimed at enhancing crop protection strategies.

Wirkmechanismus

The mechanism of action of 6-Fluoroquinolin-5-amine, particularly in its antibacterial role, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Vergleich Mit ähnlichen Verbindungen

Ciprofloxacin: A well-known fluoroquinolone antibiotic.

Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Comparison: 6-Fluoroquinolin-5-amine is unique due to its specific substitution pattern, which can lead to different biological activities compared to other fluoroquinolones. Its potential for modification at the amine group allows for the synthesis of a wide variety of derivatives with potentially unique properties.

Biologische Aktivität

6-Fluoroquinolin-5-amine is a compound belonging to the fluoroquinolone class, which is renowned for its broad-spectrum antibacterial and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom at the 6-position and an amine group at the 5-position of the quinoline ring. This specific arrangement enhances its chemical reactivity and biological activity compared to other quinolone derivatives.

| Property | Description |

|---|---|

| Molecular Formula | CHFN\ |

| Molecular Weight | 164.16 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

The primary mechanism by which this compound exerts its biological effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By disrupting these processes, the compound leads to bacterial cell death, making it a potent antibacterial agent.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For example:

- Staphylococcus aureus : Effective with minimal inhibitory concentrations (MIC) in low micromolar ranges.

- Escherichia coli : Demonstrated efficacy against resistant strains.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Its ability to inhibit viral replication has been observed in vitro, although detailed mechanisms remain to be fully elucidated.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various quinoline derivatives, including this compound, against cancer cell lines such as H-460 (lung cancer) and HT-29 (colon cancer). The results indicated that compounds with structural similarities showed IC₅₀ values ranging from 0.03 to 4.74 µM, suggesting strong anticancer potential .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications at the C-4 position significantly influenced biological activity. Compounds similar to this compound with electron-donating groups exhibited enhanced potency against cancer cell lines compared to those with electron-withdrawing groups .

Pharmacokinetics

The pharmacokinetic properties of fluoroquinolones suggest that this compound is likely to have high gastrointestinal absorption and can penetrate the blood-brain barrier. This characteristic may enhance its therapeutic efficacy for central nervous system infections.

Eigenschaften

IUPAC Name |

6-fluoroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTQDABLIKHWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311399 | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251032-63-9 | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.